molecular formula C17H14BrF2N5O2S B12151676 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No.: B12151676
M. Wt: 470.3 g/mol
InChI Key: CUNXKNMPIZSSJN-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a bromo-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with 2-bromo-4,6-difluoroaniline to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: Its potential use in the development of new materials or as a catalyst in chemical reactions is also being explored.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group are likely involved in binding to these targets, while the bromo-difluorophenyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide
  • 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-difluorophenyl)acetamide
  • 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoro substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14BrF2N5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C17H14BrF2N5O2S/c1-27-11-4-2-3-9(5-11)16-23-24-17(25(16)21)28-8-14(26)22-15-12(18)6-10(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26)

InChI Key

CUNXKNMPIZSSJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Origin of Product

United States

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